molecular formula C17H21NO2 B011705 (2,3-Dimethoxy-benzyl)-phenethyl-amine CAS No. 101582-36-9

(2,3-Dimethoxy-benzyl)-phenethyl-amine

Cat. No. B011705
M. Wt: 271.35 g/mol
InChI Key: YRDXSDXMPHOCBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (2,3-Dimethoxy-benzyl)-phenethyl-amine and related compounds involves complex reactions, including asymmetric bidentate preparations, chemoselective cleavages, and interactions with various chemical agents. For instance, Doyle et al. (1995) describe the preparation of asymmetric bidentate compounds through reactions involving sodium dimethylarsenide and chloro compounds in tetrahydrofuran, highlighting the intricate steps involved in synthesizing structurally complex molecules (Doyle, Salem, & Willis, 1995).

Molecular Structure Analysis

The molecular structure of compounds related to (2,3-Dimethoxy-benzyl)-phenethyl-amine is characterized by detailed crystallographic studies. For example, the work by Li et al. (2012) on intermediates in drug discovery provides insights into the molecular arrangement, highlighting hydrogen bonding and the impact of structural modifications on molecular configuration (Li, Lu, Shen, & Shi, 2012).

Chemical Reactions and Properties

Chemical reactions involving (2,3-Dimethoxy-benzyl)-phenethyl-amine derivatives are diverse, reflecting the compound's reactivity towards various agents. The synthesis and reactivity towards carbon monoxide of optically active cyclopalladated imines, as discussed by Albert et al. (2007), illustrate the compound's potential in forming complex molecular structures through carbon monoxide insertion reactions (Albert, D'Andrea, Granell, Tavera, Font‐Bardia, & Solans, 2007).

Physical Properties Analysis

The physical properties of (2,3-Dimethoxy-benzyl)-phenethyl-amine derivatives are crucial for understanding their behavior in various environments. Investigations into crystal structures and electrochemical properties, as conducted by Suetrong et al. (2021), provide valuable data on how chemical functionalities influence these properties, offering insights into the compound's stability, solubility, and reactivity (Suetrong, Chansaenpak, Impeng, Pinyou, Blay, Blay-Roger, Lisnund, Kanjanaboos, Hanlumyuang, Wannapaiboon, & Wattanathana, 2021).

Chemical Properties Analysis

The chemical properties of (2,3-Dimethoxy-benzyl)-phenethyl-amine and its derivatives are defined by their reactivity and interaction with various chemical groups. Research by Gabriele et al. (2006) on the synthesis of dihydrobenzoxazine derivatives through tandem oxidative aminocarbonylation-cyclization reactions exemplifies the compound's versatility and potential for creating a wide range of chemical entities (Gabriele, Salerno, Veltri, Mancuso, Li, Crispini, & Bellusci, 2006).

Safety And Hazards

The safety and hazards associated with “(2,3-Dimethoxy-benzyl)-phenethyl-amine” are not explicitly stated in the literature. However, similar compounds, such as 2,4-Dimethoxybenzylamine, are classified as Eye Dam. 1 - Skin Corr. 1B hazardous materials3.


Future Directions

The future directions of research involving “(2,3-Dimethoxy-benzyl)-phenethyl-amine” are not explicitly stated in the literature. However, given the interest in phenethylamines in medicinal chemistry6, it is likely that further research will continue to explore the properties and potential applications of this compound.


Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, please refer to the cited sources or consult a chemistry professional.


properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-19-16-10-6-9-15(17(16)20-2)13-18-12-11-14-7-4-3-5-8-14/h3-10,18H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDXSDXMPHOCBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365788
Record name (2,3-Dimethoxy-benzyl)-phenethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dimethoxy-benzyl)-phenethyl-amine

CAS RN

101582-36-9
Record name (2,3-Dimethoxy-benzyl)-phenethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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